5-(4-Ethynylphenyl)-1,3-oxazole
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Overview
Description
5-(4-Ethynylphenyl)-1,3-oxazole is a heterocyclic compound that features an oxazole ring substituted with a 4-ethynylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Ethynylphenyl)-1,3-oxazole typically involves the Sonogashira coupling reaction. This reaction employs a palladium catalyst and a copper co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl halide . The reaction conditions are generally mild, often carried out at room temperature in an aqueous medium with a mild base.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to enhance efficiency, and employing purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 5-(4-Ethynylphenyl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The oxazole ring can be reduced under specific conditions to yield different heterocyclic structures.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents such as bromine or nitrating agents can be used under controlled conditions.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced heterocyclic compounds.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-(4-Ethynylphenyl)-1,3-oxazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of advanced materials, including conductive polymers and organic semiconductors
Mechanism of Action
The mechanism of action of 5-(4-Ethynylphenyl)-1,3-oxazole involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the oxazole ring can engage in coordination with metal ions. These interactions can modulate biological pathways and influence the compound’s bioactivity .
Comparison with Similar Compounds
- 5-(4-Ethynylphenyl)-1,3-imidazole
- 5-(4-Ethynylphenyl)-1,3-thiazole
- 5-(4-Ethynylphenyl)-1,3-triazole
Comparison: Compared to its analogs, 5-(4-Ethynylphenyl)-1,3-oxazole exhibits unique electronic properties due to the presence of the oxazole ring. This can influence its reactivity and interaction with other molecules, making it a valuable compound in various applications .
Properties
IUPAC Name |
5-(4-ethynylphenyl)-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO/c1-2-9-3-5-10(6-4-9)11-7-12-8-13-11/h1,3-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRYZDZQFDRTHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CN=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594470 |
Source
|
Record name | 5-(4-Ethynylphenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501944-63-4 |
Source
|
Record name | 5-(4-Ethynylphenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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